molecular formula C15H21FN2O2 B248045 3-(2,6-dimethyl-4-morpholinyl)-N-(2-fluorophenyl)propanamide

3-(2,6-dimethyl-4-morpholinyl)-N-(2-fluorophenyl)propanamide

Cat. No. B248045
M. Wt: 280.34 g/mol
InChI Key: JWQSBGYFIJATBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,6-dimethyl-4-morpholinyl)-N-(2-fluorophenyl)propanamide, also known as DFPM, is a chemical compound that belongs to the class of amides. It is used in scientific research to study its mechanism of action and its biochemical and physiological effects. DFPM is a potent and selective antagonist of the α4β2 subtype of nicotinic acetylcholine receptors (nAChRs) and has potential therapeutic applications in the treatment of various diseases.

Mechanism of Action

3-(2,6-dimethyl-4-morpholinyl)-N-(2-fluorophenyl)propanamide acts as a selective antagonist of the α4β2 subtype of nAChRs. It binds to the receptor and prevents the binding of acetylcholine, which is the natural ligand of the receptor. This results in the inhibition of the activity of the receptor and the downstream signaling pathways that are activated by the receptor.
Biochemical and Physiological Effects
3-(2,6-dimethyl-4-morpholinyl)-N-(2-fluorophenyl)propanamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the release of dopamine in the brain, which is involved in the reward pathway and is implicated in addiction. 3-(2,6-dimethyl-4-morpholinyl)-N-(2-fluorophenyl)propanamide has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Additionally, 3-(2,6-dimethyl-4-morpholinyl)-N-(2-fluorophenyl)propanamide has been shown to have anxiolytic effects, which may be useful in the treatment of anxiety disorders.

Advantages and Limitations for Lab Experiments

3-(2,6-dimethyl-4-morpholinyl)-N-(2-fluorophenyl)propanamide has several advantages for use in lab experiments. It is a potent and selective antagonist of the α4β2 subtype of nAChRs, which allows for the specific targeting of this receptor subtype. 3-(2,6-dimethyl-4-morpholinyl)-N-(2-fluorophenyl)propanamide is also stable and can be easily synthesized in large quantities. However, 3-(2,6-dimethyl-4-morpholinyl)-N-(2-fluorophenyl)propanamide has some limitations for use in lab experiments. It has poor solubility in water, which can make it difficult to work with in aqueous solutions. 3-(2,6-dimethyl-4-morpholinyl)-N-(2-fluorophenyl)propanamide also has a relatively short half-life, which can limit its effectiveness in some experiments.

Future Directions

There are several future directions for the use of 3-(2,6-dimethyl-4-morpholinyl)-N-(2-fluorophenyl)propanamide in scientific research. One area of research is the development of new drugs that target nAChRs for the treatment of various diseases. 3-(2,6-dimethyl-4-morpholinyl)-N-(2-fluorophenyl)propanamide can be used as a lead compound for the development of new drugs with improved efficacy and safety profiles. Another area of research is the study of the role of nAChRs in various physiological processes, such as learning and memory, and the development of new therapies based on this knowledge. Finally, 3-(2,6-dimethyl-4-morpholinyl)-N-(2-fluorophenyl)propanamide can be used in the development of new diagnostic tools for the detection of nAChRs in various tissues and organs.

Synthesis Methods

3-(2,6-dimethyl-4-morpholinyl)-N-(2-fluorophenyl)propanamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-fluoro-4-nitrobenzene with 2,6-dimethylmorpholine to form 2-(2,6-dimethylmorpholino)-4-fluoronitrobenzene. This intermediate is then reduced to 2-(2,6-dimethylmorpholino)-4-fluoroaniline, which is further reacted with 3-bromo-N-(tert-butoxycarbonyl)propanamide to yield 3-(2,6-dimethyl-4-morpholinyl)-N-(2-fluorophenyl)propanamide.

Scientific Research Applications

3-(2,6-dimethyl-4-morpholinyl)-N-(2-fluorophenyl)propanamide is widely used in scientific research to study the role of nAChRs in various physiological and pathological processes. It has been shown to have potential therapeutic applications in the treatment of nicotine addiction, Alzheimer's disease, Parkinson's disease, and schizophrenia. 3-(2,6-dimethyl-4-morpholinyl)-N-(2-fluorophenyl)propanamide is also used in the development of new drugs that target nAChRs.

properties

Product Name

3-(2,6-dimethyl-4-morpholinyl)-N-(2-fluorophenyl)propanamide

Molecular Formula

C15H21FN2O2

Molecular Weight

280.34 g/mol

IUPAC Name

3-(2,6-dimethylmorpholin-4-yl)-N-(2-fluorophenyl)propanamide

InChI

InChI=1S/C15H21FN2O2/c1-11-9-18(10-12(2)20-11)8-7-15(19)17-14-6-4-3-5-13(14)16/h3-6,11-12H,7-10H2,1-2H3,(H,17,19)

InChI Key

JWQSBGYFIJATBJ-UHFFFAOYSA-N

SMILES

CC1CN(CC(O1)C)CCC(=O)NC2=CC=CC=C2F

Canonical SMILES

CC1CN(CC(O1)C)CCC(=O)NC2=CC=CC=C2F

solubility

42.1 [ug/mL]

Origin of Product

United States

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